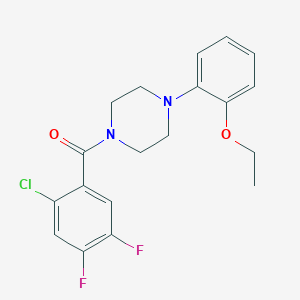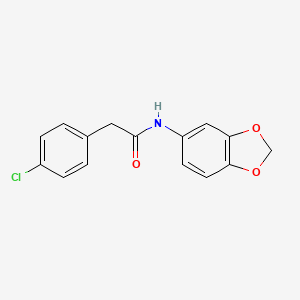![molecular formula C17H17NO2 B5725787 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5725787.png)
3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPP is a member of the chalcone family of compounds, which have been found to exhibit a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is not fully understood, but it is thought to involve the formation of a Michael adduct with ROS. The resulting product undergoes a cyclization reaction to produce a fluorescent compound that can be detected using a fluorescence microscope or spectrofluorometer. 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to be highly selective for ROS, and its fluorescence signal is not affected by other reactive species such as reactive nitrogen species or reactive sulfur species.
Biochemical and Physiological Effects
3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can protect cells from oxidative stress and DNA damage caused by ROS. In vivo studies have shown that 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can reduce inflammation and oxidative stress in animal models of disease, including cancer and neurodegenerative disorders. 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been found to have anti-tumor activity in certain cancer cell lines, although further studies are needed to fully understand its potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its high selectivity for ROS. This allows researchers to specifically target and study the effects of ROS in biological systems. 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is sensitive to light and oxygen, which can affect its stability and fluorescence signal.
Zukünftige Richtungen
There are several potential future directions for 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one research. One area of interest is the development of new fluorescent probes based on the structure of 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one. These probes could be designed to target specific ROS or other reactive species, allowing for more precise and targeted studies of their biological effects. Another area of interest is the use of 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, further studies are needed to fully understand the potential of 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one as a cancer treatment and to identify any potential side effects or limitations of its use.
Synthesemethoden
3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-methoxyacetophenone with 4-methylbenzaldehyde in the presence of a base catalyst such as potassium hydroxide. The resulting product is then treated with an amine such as aniline to produce 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one. The purity of the final product can be improved through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS play an important role in many physiological processes, but their overproduction can lead to oxidative stress and cellular damage. 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to selectively react with ROS and produce a fluorescent signal, making it a useful tool for studying the role of ROS in disease states such as cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(E)-3-(3-methoxyanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-6-8-14(9-7-13)17(19)10-11-18-15-4-3-5-16(12-15)20-2/h3-12,18H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWMNUJEKRAGPM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197805 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5725723.png)
![ethyl 5-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5725727.png)

![N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5725734.png)



![2-chloro-4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725758.png)


![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5725771.png)
![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725784.png)
